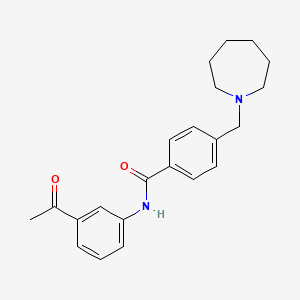
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide, also known as AZD6244, is a small molecule inhibitor that targets the MAPK/ERK pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant activation of the MAPK/ERK pathway has been implicated in the development of several types of cancer, making it an attractive target for therapeutic intervention.
Mecanismo De Acción
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide inhibits the MAPK/ERK pathway by targeting the MEK1 and MEK2 kinases, which are upstream regulators of the pathway. By inhibiting MEK1/2, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide prevents the activation of ERK1/2, which in turn leads to the inhibition of cell proliferation and survival. The MAPK/ERK pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect may contribute to its anticancer activity by limiting the blood supply to tumors. Additionally, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to inhibit the growth of certain types of bacteria, suggesting potential applications in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is its specificity for the MEK1/2 kinases, which reduces the potential for off-target effects. However, its complex synthesis method and low solubility in water can make it difficult to work with in the laboratory. Additionally, like many anticancer agents, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide can have toxic effects on normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide. One area of interest is the development of more efficient synthesis methods to improve its availability for research and clinical use. Additionally, further research is needed to better understand the mechanisms of resistance to N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide and to develop strategies to overcome this resistance. Finally, there is potential for the use of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide in combination therapy with other anticancer agents to improve treatment outcomes.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide involves several steps, starting from the reaction between 3-acetylphenylboronic acid and 4-(1-azepanylmethyl)benzeneboronic acid. This reaction yields the intermediate compound, which is then subjected to further reactions to yield the final product. The synthesis of N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, pancreatic cancer, and colorectal cancer. In addition, N-(3-acetylphenyl)-4-(1-azepanylmethyl)benzamide has been shown to enhance the efficacy of other anticancer agents when used in combination therapy.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17(25)20-7-6-8-21(15-20)23-22(26)19-11-9-18(10-12-19)16-24-13-4-2-3-5-14-24/h6-12,15H,2-5,13-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCREUSPRYUMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(azepan-1-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)
![6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5976729.png)
![2-methyl-6-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5976736.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5976754.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)
![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)
